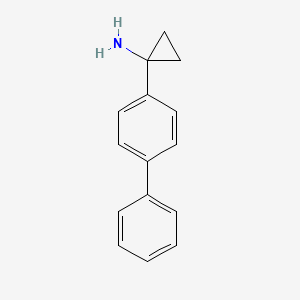

1-(4-Biphenylyl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-(4-phenylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C15H15N/c16-15(10-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,16H2 |

InChI Key |

DOWFSNMXQYBYFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

The Significance of Cyclopropane Scaffolds in Contemporary Molecular Design

The cyclopropane (B1198618) ring, a three-membered carbocycle, has transcended its initial perception as a mere synthetic curiosity to become a valuable building block in molecular design, particularly within medicinal chemistry. quickcompany.in Its inherent ring strain imparts unique electronic and conformational properties. The high s-character of the C-H bonds and the bent nature of the C-C bonds give cyclopropanes a degree of unsaturation, allowing them to participate in reactions not typical for alkanes.

In the context of drug discovery, the incorporation of a cyclopropane scaffold can offer several advantages:

Metabolic Stability: The robust C-H bonds of the cyclopropane ring are less susceptible to metabolic oxidation, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov

Structural Rigidity and Conformational Constraint: The rigid nature of the cyclopropane ring reduces the number of accessible conformations of a molecule. google.com This pre-organization can lead to higher binding affinity and selectivity for a biological target. nih.gov

Three-Dimensionality: In an era where "flat" molecules are often associated with promiscuous biological activity, the inherent three-dimensionality of the cyclopropane motif is a desirable feature for achieving target specificity and improving physicochemical properties. nist.gov

Novelty and Intellectual Property: The use of cyclopropane-containing scaffolds can lead to the discovery of new chemical entities with unique biological activities, providing a pathway to novel intellectual property. google.com

The synthesis of functionalized cyclopropanes, including cyclopropylamines, has been an area of active research, with methods ranging from classical cyclopropanation of alkenes to modern C-H activation strategies. nih.govelsevierpure.comnagoya-u.ac.jp

Conjugated Biphenyl Systems As Core Motifs in Chemical Research

The biphenyl (B1667301) unit, consisting of two phenyl rings connected by a single bond, is a privileged scaffold in both materials science and medicinal chemistry. nih.gov The conjugation between the two aromatic rings allows for the delocalization of π-electrons, leading to unique electronic and photophysical properties. nih.govnih.gov The degree of conjugation is dependent on the torsional angle between the two rings, which can be influenced by substitution patterns. nih.gov

Biphenyls are integral components in a vast array of applications:

Liquid Crystals: The rigid, rod-like structure of many biphenyl derivatives makes them ideal components for liquid crystal displays. nih.gov

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of certain biphenyl-containing compounds are harnessed in the development of emissive layers for OLEDs. nih.gov

Supramolecular Chemistry: The biphenyl unit is a versatile building block for the construction of complex macrocycles and other supramolecular assemblies due to its structural rigidity and potential for functionalization. sigmaaldrich.com

The synthesis of biphenyls is well-established, with cross-coupling reactions such as the Suzuki-Miyaura coupling being particularly powerful tools for their construction. nih.govmdpi.com

Conceptual Framework for the Strategic Integration of Cyclopropane and Biphenyl Units in Novel Compounds

Diastereoselective and Enantioselective Cyclopropanation Reactions

The creation of the cyclopropane ring, especially in an enantiomerically pure form, is the most critical challenge in synthesizing the target molecule. This is typically achieved by the addition of a carbene or carbene equivalent to an olefin precursor, such as 4-vinylbiphenyl. The stereochemical outcome of this addition is controlled through various catalytic and substrate-controlled methods.

Asymmetric catalysis provides the most direct and efficient route to enantiomerically enriched cyclopropanes. This involves the use of chiral catalysts that can differentiate between the two faces of the prochiral alkene, leading to the preferential formation of one enantiomer.

Transition metal catalysis is a cornerstone of modern cyclopropanation chemistry. researchgate.net Metals like cobalt, rhodium, copper, and iron are adept at decomposing diazo compounds to generate highly reactive metal-carbene intermediates. researchgate.netwikipedia.org When paired with chiral ligands, these metal complexes can induce high levels of stereoselectivity. rochester.edu

Cobalt(II)-Metalloradical Systems: Cobalt(II) complexes, particularly those with D2-symmetric chiral porphyrin ligands, have proven to be highly effective catalysts for asymmetric cyclopropanation. acs.orgnih.gov These systems operate via a metalloradical mechanism and are notable for minimizing the dimerization of the diazo compound, which is a common side reaction. acs.org This allows for reactions to be run under practical conditions without requiring slow addition of the diazo reagent or using the alkene as the limiting reagent. acs.org Co(II)-based catalysis is compatible with the in-situ generation of diazo compounds from N-arylsulfonyl hydrazones and can be applied to a wide array of alkenes and hydrazone precursors, affording cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

Rhodium(II) and Rhodium(III) Complexes: Dirhodium(II) tetracarboxylate complexes are among the most versatile catalysts for carbene transfer reactions. chemrxiv.org Chiral rhodium(II) carboxylate catalysts, such as those derived from N-arylsulfonylated amino acids like N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate, have demonstrated exceptional control in asymmetric cyclopropanation. acs.org The stereoselectivity is governed by the chiral pocket created by the ligands, which dictates how the substrate approaches the rhodium-carbene intermediate. chemrxiv.org Chiral-at-metal Rh(III) complexes have also been developed, offering a practical method for assembling 1,2,3-trisubstituted chiral cyclopropanes with good functional group tolerance under mild conditions. acs.org For instance, a vinyl sulfoxonium ylide bearing a 4-chlorobiphenyl (B17849) unit was successfully cyclopropanated with excellent enantioselectivity (92% ee) using a chiral Rh(III) complex. acs.org

| Catalyst System | Alkene Substrate | Carbene Source | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| [Co(P1)] (D2-Symmetric Porphyrin) | Styrene | Ethyl diazoacetate | 99 | >99:1 (trans:cis) | 98 (trans) | acs.org |

| [Co(P3)] (Porphyrin) | Styrene | Benzaldehyde tosylhydrazone | 88 | >20:1 | 96 | nih.gov |

| Rh₂(p-PhTPCP)₄ | Exocyclic Olefin | Donor/acceptor carbene | High | High | High | chemrxiv.org |

| Λ-Rh4 (Chiral-at-metal Rh(III)) | α,β-unsaturated 2-acylimidazole | Vinyl sulfoxonium ylide | 93 | - | 97 | acs.org |

| (+)-D4-(por)FeCl | 3,4-difluorostyrene | α-diazoacetonitrile | High (TON up to 31,000) | up to 93:7 | 88 | researchgate.net |

An alternative to transition metal catalysis involves the use of small organic molecules (organocatalysts) or stoichiometric chiral auxiliaries to control stereochemistry. nih.govresearchgate.net

Organocatalysis: Organocatalytic cyclopropanation avoids the use of metals and can proceed through various activation modes. One strategy involves the in-situ generation of a reactive donor-acceptor cyclopropane intermediate via the condensation of a cyclopropylacetaldehyde with a chiral secondary amine catalyst. nih.gov Another approach uses asymmetric counteranion-directed photoredox organocatalysis, where an ion pair between a photoredox cation and a chiral counteranion catalyzes the enantioselective cyclopropanation of styrenes with diazo compounds. researchgate.net

Chiral Auxiliary-Mediated Cyclopropanation: In this classical approach, a chiral molecule, known as a chiral auxiliary, is covalently attached to one of the reactants. This auxiliary sterically directs the approach of the other reactant, leading to a diastereoselective reaction. After the cyclopropanation, the auxiliary is cleaved to yield the enantiomerically enriched product. A relevant example is found in the synthesis of a related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, where L-menthol is used as a chiral auxiliary. google.com The propenoic acid derivative of 3,4-difluorobenzaldehyde (B20872) is esterified with L-menthol. The subsequent cyclopropanation with dimethylsulfoxonium methylide proceeds with high diastereoselectivity, controlled by the bulky chiral menthyl group. google.com After hydrolysis of the ester, the desired chiral cyclopropanecarboxylic acid is obtained. google.com While not explicitly documented for this compound, auxiliaries like Oppolzer's sultam or camphorpyrazolidinone derivatives function on this same principle of substrate control to guide the stereochemical outcome.

The formation of the cyclopropane ring is fundamentally a [2+1] cycloaddition between an alkene and a one-carbon (C1) component, typically a carbene or a carbene equivalent. The choice of the C1 source is critical to the reaction's success.

Diazo Compounds: Diazo compounds, such as ethyl diazoacetate, are the most common carbene precursors for cyclopropanation. wikipedia.org Their decomposition into a carbene and nitrogen gas is often catalyzed by transition metals. researchgate.netacs.org A significant advancement is the ability to generate diazo reagents in situ from more stable precursors like N-arylsulfonyl hydrazones in the presence of a base, which is compatible with Co(II)-based metalloradical catalysis. nih.gov The trapping of the resulting metal-carbene intermediate by an alkene, such as a biphenyl-substituted styrene, leads to the formation of the cyclopropane ring. nih.gov

Sulfoxonium Ylides: As stable and easily accessible alternatives to often explosive diazo compounds, sulfoxonium ylides have gained prominence as carbene precursors. acs.orgnih.gov The reaction of an unstabilized sulfonium (B1226848) ylide with an electron-deficient alkene (like a biphenyl-substituted α,β-unsaturated ester) proceeds via a Michael-type addition followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the dimethyl sulfoxide (B87167) group to form the cyclopropane ring. nih.gov This method offers a mild and diazo-free pathway to cyclopropanes. nih.gov More recently, vinyl sulfoxonium ylides have been used as precursors for metal carbenes in asymmetric catalysis, combining the stability of ylides with the reactivity of transition-metal-catalyzed systems. acs.org Palladium-catalyzed [2+1] annulations of sulfoxonium ylides have also been developed as an efficient cyclopropanation method. rsc.org

Building a strained ring from a precursor that is even more strained can be a powerful synthetic strategy. The high ring strain of molecules like cyclopropenes can be harnessed as a thermodynamic driving force for constructing functionalized cyclopropanes.

One elegant example involves the rhodium(II)-catalyzed reaction of cyclopropenylvinyl carbinols. nih.gov These substrates can be designed to regioselectively generate a rhodium-carbene intermediate which then undergoes a rapid intramolecular cyclopropanation. nih.gov This process effectively transforms the highly strained cyclopropene (B1174273) ring into a bicyclo[1.1.0]butane system (a housane), which contains two fused cyclopropane rings and possesses a similar degree of ring strain as the starting material. nih.gov Another approach utilizes the strain release of donor-acceptor cyclopropanes for hydrogenation through electrochemical reduction of a carbonyl group, which initiates ring opening. acs.orgchemrxiv.org While this is a ring-opening reaction, the underlying principle of using strain to drive reactivity is key. Similarly, cyclopropenyl ketones have been developed as reagents where the release of strain energy upon nucleophilic addition drives the reaction forward, suggesting that strained precursors can be activated for subsequent bond formations. udel.edu

Catalytic Asymmetric Cyclopropanation Approaches

Formation of the Biphenyl Moiety and its Connection to the Cyclopropane Ring

The biphenyl moiety is a crucial pharmacophore, and its synthesis is well-established in organic chemistry. rsc.orgrsc.org In the context of this compound, the biphenyl group can be introduced either before or after the cyclopropanation step.

Post-Cyclopropanation Strategy: An alternative and often more flexible strategy involves forming the biphenyl C-C bond after the cyclopropane ring has been constructed. This typically utilizes modern cross-coupling reactions. The synthesis would begin with a functionalized phenylcyclopropane derivative, such as 1-(4-chlorophenyl)cyclopropanamine nih.gov or 1-(4-bromophenyl)cyclopropanamine. This intermediate can then be coupled with phenylboronic acid or a derivative thereof using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This reaction is a powerful and widely used method for forming biaryl linkages with high efficiency and excellent functional group tolerance. rsc.orgrsc.org Other coupling reactions like the Kumada (using Grignard reagents) and Stille couplings are also viable methods for this transformation. rsc.org

Additionally, classical methods like the Friedel-Crafts reaction can be employed to build up the biphenyl skeleton. For instance, a biphenyl core could be acylated with a cyclopropanecarbonyl chloride derivative, or a phenylcyclopropane could undergo Friedel-Crafts acylation, although issues with regioselectivity can arise. rsc.org

Cross-Coupling Strategies for Biphenyl Assembly (e.g., Suzuki-Miyaura coupling)

The formation of the C-C bond linking the two phenyl rings is a critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. semanticscholar.orgresearchgate.net

The general approach involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid in the presence of a base. For the synthesis of the biphenyl core of the target molecule, two primary routes are feasible:

Route A: Coupling of 4-bromophenylcyclopropanamine (or a protected precursor) with phenylboronic acid.

Route B: Coupling of 4-bromo-1,1'-biphenyl with a precursor to the aminocyclopropane group.

The Suzuki-Miyaura reaction is highly versatile, and its efficiency can be tuned by the choice of catalyst, ligand, and reaction conditions. rsc.org For instance, palladium acetate (B1210297) or Pd2(dba)3 are common palladium sources, often paired with phosphine (B1218219) ligands like S-Phos to enhance reactivity and yield. beilstein-journals.org The choice of base, such as potassium phosphate (B84403) (K3PO4), and solvent, like tetrahydrofuran (B95107) (THF), is also crucial for reaction success. beilstein-journals.org

Recent advancements have focused on developing asymmetric Suzuki-Miyaura couplings to produce axially chiral biaryl compounds, which could be relevant for synthesizing specific enantiopure analogs. beilstein-journals.org These methods often employ chiral-bridged biphenyl monophosphine ligands to induce enantioselectivity. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 4-bromophenyl derivative | Electrophilic partner | beilstein-journals.org |

| Boronic Acid | Phenylboronic acid or its esters | Nucleophilic partner | semanticscholar.org |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Catalyzes the C-C bond formation | researchgate.netbeilstein-journals.org |

| Ligand | S-Phos, Chiral monophosphine ligands | Stabilizes the catalyst and influences reactivity/selectivity | beilstein-journals.org |

| Base | K3PO4, Cs2CO3 | Activates the boronic acid | researchgate.netbeilstein-journals.org |

| Solvent | THF, Water | Reaction medium | researchgate.netbeilstein-journals.org |

Integration of the Biphenyl Unit via Amination Reactions

The introduction of the amine functionality on the cyclopropane ring can be achieved at various stages of the synthesis. One efficient strategy involves the direct arylation of a cyclopropylamine (B47189) derivative. A notable method is the nickel-catalyzed reductive cross-coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with aryl halides. organic-chemistry.org This reaction allows for the direct formation of 1-arylcyclopropylamines, providing a convergent route to the target molecule by coupling a pre-formed biphenyl halide with a 1-aminocyclopropane NHP ester. organic-chemistry.org

Alternatively, the amine group can be introduced onto a pre-existing 1-(4-biphenylyl)cyclopropane scaffold. This can be achieved through methods such as the Curtius rearrangement of a corresponding 1-(4-biphenylyl)cyclopropanecarboxylic acid. This multi-step process typically involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate, followed by hydrolysis to yield the primary amine. nih.govresearchgate.net

Strategic Synthetic Pathways for this compound

When enantiopure this compound is the target, careful control of stereochemistry is paramount. The stereocenter(s) on the cyclopropane ring can be established using several methods.

One approach involves the use of a chiral auxiliary. For instance, a chiral alcohol like L-menthol can be used to form a chiral ester of a propenoic acid derivative. google.com Subsequent cyclopropanation with a reagent like dimethylsulfoxonium methylide would then proceed diastereoselectively, influenced by the chiral auxiliary. google.com After the cyclopropane ring is formed, the auxiliary can be removed, and the resulting enantiopure carboxylic acid can be converted to the amine via a Curtius rearrangement.

Another strategy is the use of asymmetric catalysis. For example, enantioselective cyclopropanation reactions using chiral rhodium or copper catalysts with diazo compounds can set the stereochemistry of the cyclopropane ring. organic-chemistry.org Furthermore, the enantioselective desymmetrization of prochiral 1,2-bis-boronate cyclopropanes via Suzuki-Miyaura coupling presents a modern approach to creating enantioenriched cyclopropyl (B3062369) boronates, which can be further functionalized. nih.gov

Transitioning a synthetic route from laboratory scale to industrial production requires robust, safe, and cost-effective methodologies. For the synthesis of this compound, several factors must be considered for scalability.

The cyclopropanation step can be optimized for large-scale synthesis. For example, the use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can improve the efficiency and yield of cyclopropanation reactions involving α-alkylation of nitriles with 1,2-dibromoethane. nih.gov

For the introduction of the amine group, the Curtius degradation of a carboxylic acid is a viable scalable method. nih.govresearchgate.net However, this method involves the generation of potentially explosive azide intermediates, which requires careful handling and engineering controls on a large scale. Alternative, safer methods for amine synthesis are often sought in process development.

The choice of reagents and solvents is also critical for scalability. The use of expensive catalysts or hazardous solvents may be acceptable on a lab scale but can be prohibitive for large-scale production. Therefore, process development often focuses on identifying less expensive, more environmentally friendly, and safer alternatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Bromobenzonitrile |

| 1-(4-Bromophenyl)cyclopropanecarbonitrile |

| 1-Aminocyclopropane NHP ester |

| 4-Bromobiphenyl |

| 1-(4-Biphenylyl)cyclopropanecarboxylic acid |

| L-menthol |

| Dimethylsulfoxonium methylide |

| Tetra-n-butylammonium bromide |

| 1,2-Dibromoethane |

| Palladium acetate |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| S-Phos |

| Potassium phosphate |

| Tetrahydrofuran |

| Phenylboronic acid |

| 4-Bromophenylcyclopropanamine |

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of this compound derivatives relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular framework.

¹H NMR: The proton NMR spectrum of a typical this compound derivative would exhibit characteristic signals for the aromatic protons of the biphenyl group, typically in the range of 7.0-8.0 ppm. The protons on the cyclopropane ring are highly shielded and appear at a much higher field, generally between 0.5 and 2.0 ppm. The diastereotopic nature of the cyclopropyl protons can provide valuable information about the substitution pattern and stereochemistry.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The biphenyl carbons resonate in the aromatic region (typically 120-145 ppm), while the cyclopropyl carbons are found at a significantly upfield chemical shift (around 10-35 ppm). The quaternary carbon of the cyclopropane ring attached to the biphenyl and amino groups has a distinct chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The N-H stretching vibrations of the primary amine typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic biphenyl group are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopropane ring are found just below 3000 cm⁻¹. Characteristic aromatic C=C stretching vibrations are visible in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 1: Estimated Spectroscopic Data for this compound

| Technique | Feature | Estimated Value/Range |

| ¹H NMR | Biphenyl Protons | 7.0 - 8.0 ppm |

| Cyclopropyl Protons | 0.5 - 2.0 ppm | |

| Amine Protons | 1.5 - 3.0 ppm (variable) | |

| ¹³C NMR | Biphenyl Carbons | 120 - 145 ppm |

| Cyclopropyl Carbons | 10 - 35 ppm | |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (Cyclopropane) | < 3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ |

Analysis of Cyclopropane Ring Conformation and Biphenyl Torsion Angles

Cyclopropane Ring Conformation: The three-membered cyclopropane ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain forces the C-C bonds to be "bent". nih.gov The conformation of the substituents on the cyclopropane ring is fixed relative to each other, leading to the possibility of cis/trans isomerism if the ring is further substituted. In this compound, the biphenyl group and the amino group are attached to the same carbon, so cis/trans isomerism is not a factor unless other substituents are present on the ring.

Biphenyl Torsion Angle: The two phenyl rings in a biphenyl system are generally not coplanar due to steric hindrance between the ortho-hydrogens. The degree of twist is described by the dihedral angle (torsion angle) between the planes of the two rings. In unsubstituted biphenyl, this angle is around 40-45° in the gas phase and in solution. organicchemistrydata.org The presence of substituents can significantly influence this angle. X-ray crystallographic studies of various biphenyl-containing compounds have shown a wide range of torsion angles, often influenced by crystal packing forces. organicchemistrydata.org For this compound, the bulky cyclopropylamine group is not expected to sterically impose a major change on the biphenyl torsion angle compared to unsubstituted biphenyl.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for the direct and precise determination of the three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles. While a crystal structure for this compound is not publicly available, studies on related molecules like aminocyclopropane have provided detailed structural parameters for the cyclopropylamine moiety. nih.gov

Table 2: Expected Structural Parameters for this compound based on Analogous Compounds

| Parameter | Moiety | Expected Value/Range | Reference Compound |

| Bond Length | C-C (Cyclopropane) | ~1.51 Å | Aminocyclopropane nih.gov |

| C-N (Cyclopropane-Amine) | ~1.46 Å | Aminocyclopropane nih.gov | |

| C-C (Biphenyl Link) | ~1.49 Å | Biphenyl | |

| Torsion Angle | Phenyl-Phenyl | ~40 - 50° | Biphenyl organicchemistrydata.org |

Enantiomeric and Diastereomeric Purity Assessment

Since the cyclopropane ring in this compound is asymmetrically substituted (assuming no other plane of symmetry in the molecule), the compound is chiral and can exist as a pair of enantiomers. The assessment of enantiomeric and, if applicable, diastereomeric purity is crucial for the development of these compounds for any application where stereochemistry is important.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for separating enantiomers. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. rsc.orgmdpi.com The choice of the CSP and the mobile phase composition are critical for achieving good separation (resolution) of the enantiomers. For primary amines like this compound, crown ether-based CSPs can also be effective.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: Another approach for determining enantiomeric purity is through NMR spectroscopy.

Chiral Derivatizing Agents: The racemic amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification. wikipedia.org

Chiral Solvating Agents: Alternatively, a chiral solvating agent can be added to the NMR sample of the racemic analyte. The transient diastereomeric complexes formed in solution can lead to separate NMR signals for the two enantiomers.

Table 3: Common Methods for Enantiomeric Purity Assessment of Chiral Amines

| Method | Principle | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| NMR with Chiral Derivatizing Agent | Conversion of enantiomers to diastereomers with distinct NMR spectra. | Reaction must go to completion; derivatizing agent must be enantiomerically pure. |

| NMR with Chiral Solvating Agent | Formation of transient diastereomeric complexes leading to separate NMR signals. | Sufficient chemical shift difference must be induced. |

Reactivity and Chemical Transformations of 1 4 Biphenylyl Cyclopropanamine Scaffolds

Chemical Modifications of the Biphenyl (B1667301) Moiety

The biphenyl moiety provides a large, rigid scaffold that can be chemically modified to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. While relatively stable, the two phenyl rings are subject to electrophilic aromatic substitution and other transformations common to aromatic systems.

The introduction of substituents onto the biphenyl core is a key strategy in medicinal chemistry to modulate biological activity. researchgate.netresearchgate.net Functional groups such as halogens (especially fluorine), hydroxyl groups, and trifluoromethyl groups are often incorporated into biphenyl structures to enhance binding affinity, improve metabolic stability, or alter polarity. researchgate.net

Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur primarily on the terminal phenyl ring. The specific position of substitution (ortho, meta, or para) is directed by the existing biphenyl system and the reaction conditions. Computational and molecular modeling techniques can be used to predict how specific modifications to the biphenyl structure might affect its interaction with biological targets, allowing for rational drug design. mdpi.com For instance, adding smaller or larger substituent groups at specific positions can enhance or reduce biological activity by altering the steric fit within a receptor binding pocket. mdpi.com

Regioselective Functionalization of the Biphenyl Rings

The biphenyl core of 1-(4-biphenylyl)cyclopropanamine presents several positions for substitution. The ability to selectively introduce functional groups at specific positions is crucial for optimizing a compound's pharmacological profile. Late-stage functionalization, which involves modifying a complex molecule in the final steps of synthesis, is a particularly valuable strategy for rapidly generating a library of analogues. nih.govnih.govchemrxiv.orgscispace.com

One of the primary methods for achieving regioselectivity is through directed C-H functionalization . nih.gov This approach utilizes a directing group within the molecule to guide a metal catalyst to a specific C-H bond. While the cyclopropanamine group itself can potentially act as a directing group, other strategies can be envisioned. For instance, if a suitable directing group is present on one of the phenyl rings, it can facilitate ortho-selective functionalization. nih.gov

Recent advances in catalysis have enabled the remote functionalization of C-H bonds. For example, a nitrile group has been shown to direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds through a palladium-catalyzed reaction. nih.govescholarship.org This strategy could be adapted to the this compound scaffold by introducing a temporary directing group to achieve functionalization at a position distal to the cyclopropane (B1198618) ring.

Photoredox catalysis offers another mild and efficient method for the regioselective functionalization of arenes. nih.gov These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and trifluoromethyl groups, under gentle conditions that are compatible with complex molecules. The regioselectivity in these reactions is often governed by the electronic properties of the substrate and the nature of the photocatalyst.

The following table summarizes potential regioselective functionalization reactions that could be applied to the this compound scaffold, based on established methods for biphenyl compounds.

| Reaction Type |

This table presents hypothetical applications of known reactions to the this compound scaffold.

Manipulation of the Biphenyl Linkage for Structure-Activity Relationship Studies

A primary approach to manipulating the biphenyl linkage is through bioisosteric replacement . nih.govacs.orgctppc.org A bioisostere is a chemical substituent that retains the essential biological activity of the original group but may have different physical or chemical properties. Replacing one of the phenyl rings or the entire biphenyl moiety with a different ring system can lead to improved potency, selectivity, and metabolic stability. acs.org

For instance, replacing a phenyl ring with a heterocycle, such as pyridine, pyrimidine, or thiophene, can introduce new hydrogen bonding opportunities, alter the electronic distribution, and improve solubility. Nonclassical bioisosteres, such as bicyclo[1.1.1]pentane (BCP) and cubane, have also been successfully employed as phenyl ring mimics. acs.org These rigid scaffolds can maintain a similar spatial orientation of substituents as the original phenyl ring while improving physicochemical properties.

Another strategy involves altering the connectivity between the two aromatic rings. Instead of a direct C-C bond, a linker atom or group, such as an oxygen, sulfur, or methylene group, can be introduced. This changes the torsional angle between the rings, affecting the molecule's conformation and its ability to bind to a target.

The following table provides examples of potential modifications to the biphenyl linkage of this compound for SAR studies.

| Original Scaffold |

This table illustrates potential bioisosteric replacements and linker modifications applicable to the this compound scaffold for SAR exploration.

By systematically exploring these and other chemical transformations, medicinal chemists can gain a deeper understanding of the SAR for this important scaffold and design new compounds with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure of a molecule. For 1-(4-biphenylyl)cyclopropanamine, such calculations would provide critical data on its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can determine various electronic properties as detailed in the table below. This information is foundational for predicting how the molecule might behave in different chemical environments and for understanding its potential as a reactive agent. For instance, a detailed analysis of the Mulliken atomic charges could reveal the most likely sites for electrophilic or nucleophilic attack, which is vital for predicting reaction mechanisms. nih.govbeilstein-journals.orgaip.org

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability. |

| LUMO Energy | Data not available | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

| Dipole Moment | Data not available | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | Data not available | Predicts sites for electrophilic and nucleophilic attack. |

Note: The table above is for illustrative purposes only. The values are hypothetical as no specific research data for this compound is available.

Conformational Analysis and Energy Landscapes through Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Molecular dynamics (MD) simulations can map the conformational landscape of this compound, revealing the most stable arrangements of its atoms and the energy barriers between different conformations. benthamopenarchives.comnih.govmdpi.comnih.govnih.gov

Given the presence of the flexible biphenyl (B1667301) group and the cyclopropylamine (B47189) moiety, understanding the rotational dynamics around the single bond connecting the two phenyl rings is of particular interest. MD simulations could illustrate how interactions with a solvent, such as water, might influence the preferred conformations. The resulting energy landscapes would depict the various low-energy states the molecule can adopt, which is crucial for understanding its potential interactions with biological targets. benthamopenarchives.comnih.govmdpi.comnih.govnih.gov

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be essential to hypothesize its potential biological targets. By screening the molecule against a library of protein structures, researchers could identify potential receptors, enzymes, or ion channels with which it might interact.

Following docking, binding affinity predictions, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can estimate the strength of the interaction. This provides a quantitative measure to rank potential biological targets and to guide the design of more potent analogs. The cyclopropanamine group, for instance, is a feature found in inhibitors of enzymes such as monoamine oxidase. Docking studies could explore this and other potential interactions.

Table 2: Illustrative Molecular Docking and Binding Affinity Prediction Data

| Biological Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Target Protein A | Data not available | Data not available | Data not available |

| Target Protein B | Data not available | Data not available | Data not available |

| Target Protein C | Data not available | Data not available | Data not available |

Note: This table represents the type of data that would be generated from molecular docking studies. No such data is currently available for this compound.

In Silico Prediction of Synthetic Feasibility and Reaction Mechanisms

Computational tools can also be applied to the field of chemical synthesis. In silico prediction of synthetic feasibility can help chemists to devise the most efficient routes to synthesize a target molecule like this compound. These programs can analyze potential retro-synthetic pathways and identify potential challenges or side reactions.

Furthermore, computational chemistry can be used to investigate the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed synthetic step can be constructed. This can provide insights into the reaction kinetics and help to optimize reaction conditions.

Applications of 1 4 Biphenylyl Cyclopropanamine in Advanced Organic Synthesis

Utilization as Chiral Building Blocks for Complex Molecular Architectures

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that biological systems are inherently chiral, often leading to different pharmacological activities between enantiomers of a drug. Chiral building blocks, or synthons, are pure enantiomers of compounds that can be incorporated into a larger molecule without losing their stereochemical integrity. 1-(4-Biphenylyl)cyclopropanamine serves as an exemplary chiral building block.

The cyclopropane (B1198618) ring is a privileged structure in medicinal chemistry, known for introducing conformational rigidity and improving metabolic stability and potency. researchgate.net When combined with a chiral amine and a biphenyl (B1667301) system, the resulting scaffold is primed for creating sophisticated molecular architectures. The primary amine provides a reactive handle for a multitude of chemical transformations, while the biphenyl group can be involved in further cross-coupling reactions or can interact with biological targets through pi-stacking.

The synthesis of such chiral building blocks often relies on advanced methods like asymmetric catalysis or chemoenzymatic strategies. rsc.org For instance, chemoenzymatic approaches that combine the high selectivity of enzymes with the broad applicability of chemical catalysts are powerful tools for generating diverse, enantiopure cyclopropane compounds that can serve as precursors to molecules like this compound. nih.govnih.govnih.gov These methods allow for the creation of specific stereoisomers, which is crucial for developing drugs with optimized efficacy and safety profiles.

| Chiral Precursor Type | Example of Derived Complex Molecule | Key Synthetic Transformation |

| Chiral Cyclopropyl (B3062369) Ketone | Larotaxel (Anticancer) | Multi-step functional group manipulation |

| Chiral Cyclopropylboronate | Substituted Aromatic Cyclopropanes | Stereoretentive Suzuki-Miyaura coupling nih.gov |

| Chiral Biphenyl Amine | Axially Chiral Amine Catalysts | Asymmetric enamine catalysis rsc.org |

| This compound | Hypothetical Peptidomimetics | Amide bond formation, N-alkylation |

Precursors in the Synthesis of Diverse Compound Libraries

Compound libraries are collections of distinct but structurally related molecules used in high-throughput screening to identify new drug leads. enamine.net The design of these libraries often starts with a central scaffold that can be systematically decorated with a variety of chemical groups. This compound is an ideal scaffold for this purpose due to its inherent functionality.

The primary amine group is a versatile functional handle for diversification. It can readily undergo a wide range of well-established reactions, allowing for the rapid generation of a large number of derivatives. For example, coupling the amine with a library of carboxylic acids via amide bond formation is a straightforward method to introduce significant chemical diversity. nih.gov Similarly, reductive amination with various aldehydes and ketones can generate a library of secondary amines with different substituents. The biphenyl moiety can also be a point of diversification if it is synthesized with functional handles (e.g., a boronic acid or a halide) suitable for cross-coupling reactions. This two-pronged approach allows for the exploration of a vast chemical space around the core 1-(4-biphenylyl)cyclopropane scaffold.

| Reaction Type | Reagent Class | Resulting Functional Group | Example Reagent |

| Amidation | Carboxylic Acids / Acyl Chlorides | Carboxamide | Acetic Acid, Benzoyl Chloride |

| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine | Benzaldehyde, Acetone |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Tosyl Chloride |

| Urea Formation | Isocyanates | Urea | Phenyl Isocyanate |

Role in Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to create structurally complex and diverse small molecules from simple starting materials, often in a branching fashion. capes.gov.br Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to generate novel scaffolds for biological screening. helsinki.fi

This compound is an excellent starting point for a DOS campaign. It contains multiple features that can be exploited for diversification:

Stereochemical Diversity: The chiral center allows for the synthesis of distinct stereoisomers.

Skeletal Diversity: The rigid cyclopropane ring can be a branching point for different molecular skeletons. Reactions that open the cyclopropane ring under specific conditions could lead to entirely new scaffolds.

Functional Group Diversity: As discussed previously, the amine and biphenyl groups are readily functionalized. nih.gov

A DOS strategy might involve a "build/couple/pair" approach where the 1-(4-biphenylyl)cyclopropane core is the 'build' phase. The 'couple' phase would involve reacting the amine with a library of building blocks, and a subsequent 'pair' phase could involve an intramolecular reaction that creates a new ring system, thus generating significant skeletal diversity. capes.gov.br

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an approach to identifying lead compounds where small, low-molecular-weight molecules (fragments) are screened for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

While the full this compound molecule is generally too large to be considered a "fragment" by typical FBDD standards (e.g., the "Rule of Three"), its constituent parts are highly relevant. The cyclopropyl group, in particular, is considered a valuable fragment or motif in drug design. researchgate.net Its unique electronic properties and rigid conformation can enhance binding affinity, improve metabolic stability, and increase cell permeability.

Therefore, this compound can be viewed as an "elaborated fragment"—a potential outcome of an FBDD campaign where a smaller fragment, such as cyclopropylamine (B47189), was identified as a binder and subsequently grown or merged with a biphenyl fragment to achieve higher potency and selectivity.

| Fragment | Molecular Weight ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors | FBDD "Rule of Three" Compliance |

| Cyclopropylamine | 57.09 | 0.1 | 2 | 1 | Yes |

| Biphenyl | 154.21 | 3.9 | 0 | 0 | Yes (except for cLogP) |

| This compound | 223.31 | 3.9 | 2 | 1 | No (MW, cLogP) |

Exploration of Biological Relevance and Structure Activity Relationships of 1 4 Biphenylyl Cyclopropanamine Derivatives Excluding Clinical Human Trial Data

Rational Design and Synthesis of Analogs for Specific Biological Hypotheses

The development of 1-(4-biphenylyl)cyclopropanamine analogs is often guided by specific biological hypotheses, aiming to enhance potency, selectivity, and drug-like properties. luc.edu A common strategy involves modifying the core structure to probe interactions with the active sites of target enzymes or receptors. For instance, the synthesis of derivatives often begins with the core scaffold of arylcyclopropylamines, which are then elaborated with various substituents to explore structure-activity relationships (SAR). nii.ac.jpnih.gov

A key approach in the rational design process is the use of structure-based design, where the three-dimensional structure of the target protein informs the design of new analogs. nih.gov This allows for the targeted modification of the lead compound to optimize interactions with specific residues in the binding pocket. For example, the introduction of bulky or polar groups can be used to improve binding affinity and selectivity over related off-target proteins.

The synthesis of these analogs frequently employs multi-step synthetic sequences. A metal-free procedure has been developed for the synthesis of key intermediates like 2-vinylanilines, which can then be further elaborated into the desired cyclopropanamine derivatives. researchgate.net These synthetic efforts are crucial for generating a diverse library of compounds necessary for comprehensive SAR studies.

In Vitro Mechanistic Studies of Molecular Target Modulation

The biological activity of this compound derivatives is intrinsically linked to their ability to modulate the function of specific molecular targets. In vitro studies are fundamental to elucidating the mechanisms of action of these compounds and understanding how structural modifications impact their inhibitory or antagonistic potential.

Lysine-Specific Demethylase 1 (LSD1) Enzyme Inhibition Studies

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator and a promising target for cancer therapy. nih.gov Several derivatives of this compound have been investigated as LSD1 inhibitors. These compounds typically act as irreversible inhibitors, forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.govnih.gov

In vitro enzyme assays are routinely used to determine the inhibitory potency of these compounds, often reported as the half-maximal inhibitory concentration (IC50). nih.gov For example, studies have shown that the stereochemistry of the cyclopropane (B1198618) ring can significantly influence LSD1 inhibitory activity. nih.gov Binding simulations and X-ray crystallography have provided insights into the binding modes of these inhibitors, revealing the importance of the aromatic rings and the amino group of the cyclopropylamine (B47189) for interaction with the LSD1 active site. nih.gov

| Compound/Derivative | Target | Assay Type | Potency (IC50) | Key Findings |

| Tranylcypromine (B92988) (TCPA) | LSD1 | In vitro enzyme assay | 20.7 µM | Irreversible inhibitor, forms covalent adduct with FAD. nih.govresearchgate.net |

| RN-1 | LSD1 | In vitro enzyme assay | >1000-fold more potent than TCPA | More potent and selective LSD1 inhibitor compared to TCPA. researchgate.net |

| LTM-1 | LSD1 | Anti-proliferative assay (MV-4-11 cells) | 0.16 ± 0.01 µM | Potent anti-proliferative effects against LSD1-addicted leukemia cells. researchgate.net |

| 4-(4-benzyloxy)phenoxypiperidines (e.g., compound 10d) | LSD1 | In vitro enzyme assay | 4 µM | Reversible inhibitor of LSD1. researchgate.net |

Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction Inhibition Research

The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of T-cell activation and a major target in cancer immunotherapy. nih.govnih.gov Small molecule inhibitors of the PD-1/PD-L1 interaction, including biphenyl (B1667301) derivatives, have emerged as a promising alternative to monoclonal antibodies. nih.govnih.gov These inhibitors function by inducing the dimerization of PD-L1, which in turn blocks its interaction with PD-1. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly employed to measure the ability of these compounds to disrupt the PD-1/PD-L1 interaction. nih.gov The inhibitory potency is often expressed as the IC50 value. Cell-based co-culture assays are also used to assess the functional activity of these inhibitors in a more physiologically relevant setting. nih.gov

| Derivative Class | Target | Assay Type | Potency | Mechanism of Action |

| Nonsymmetric C2 inhibitors | PD-1/PD-L1 | HTRF assay | Single-digit nM IC50 values | Induce PD-L1 dimerization, blocking the PD-1/PD-L1 interaction. nih.gov |

| Biphenyl small-molecule inhibitors | PD-1/PD-L1 | Various biological assays | Varies | Classified into symmetrical and asymmetrical types based on structure. nih.gov |

Neurokinin Receptor (NK1/NK2) Antagonism Investigations

Neurokinin receptors, particularly the NK1 receptor, are involved in various physiological processes, including pain, inflammation, and emesis. nih.govnih.gov Derivatives of this compound have been explored as antagonists of these receptors. Radioligand binding assays are a primary tool for evaluating the affinity of these compounds for NK1 and NK2 receptors. nih.govnih.gov

These studies have revealed interesting species-dependent differences in the binding affinities of certain antagonists, highlighting the importance of selecting appropriate animal models for preclinical evaluation. nih.gov For instance, some compounds exhibit significantly higher potency in rat tissues compared to human or guinea pig tissues. nih.gov

| Compound Class | Target | Key Findings |

| Heterosteroids | NK1 Receptor | Displayed up to 3 orders of magnitude higher potency in rat tissues compared to human or guinea pig tissues. nih.gov |

| Cyanines | NK1 Receptor | Showed 10-30-fold higher affinity in rat tissues than in human and guinea pig tissues. nih.gov |

| Non-peptide hNK1 receptor selective antagonists | NK1 Receptor | Brain penetration is crucial for the anti-emetic action of systemically administered antagonists. nih.gov |

Phosphodiesterase 4 (PDE4) Inhibition Mechanisms

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in inflammation. mdpi.comnih.govnih.gov Inhibition of PDE4 has been pursued as a therapeutic strategy for various inflammatory diseases. mdpi.comnih.gov Biphenyl derivatives have been investigated as potent and selective PDE4 inhibitors. nih.gov

The mechanism of inhibition often involves interactions with specific pockets within the PDE4 active site. mdpi.comencyclopedia.pub Structure-based design has been instrumental in developing inhibitors with high potency and selectivity for specific PDE4 subtypes. nih.gov In vitro assays measure the ability of these compounds to inhibit the hydrolysis of cAMP, with potencies often in the picomolar to micromolar range. nih.govebi.ac.uk

| Derivative Class | Target | Potency (IC50) | Key Findings |

| Biphenyl pyridazinones | PDE4 | Picomolar range | Designed as inhaled inhibitors with high potency. nih.gov |

| Tetrahydroisoquinolines | PDE4B | 0.88 µM (for compound 19) | Showed selectivity for PDE4B over PDE4D. ebi.ac.uk |

| Benzodioxole-based derivatives (LASSBio-448) | PDE4A, PDE4B, PDE4C, PDE4D | 0.7 µM, 1.4 µM, 1.1 µM, 4.7 µM, respectively | Inhibits all four PDE4 isoforms. mdpi.com |

Histone Lysine (B10760008) Demethylase (KDM) Enzyme Activity Modulation

Beyond LSD1, other histone lysine demethylases (KDMs) are also important epigenetic regulators and potential drug targets. nih.gov The development of inhibitors that can selectively target specific KDM family members is an active area of research. Derivatives of this compound have been evaluated for their activity against a panel of KDMs to assess their selectivity profile.

The expansion of the tranylcypromine scaffold, a known LSD1 inhibitor, has led to the discovery of novel KDM inhibitors. nih.gov By introducing bulkier substituents on the cyclopropylamine ring, researchers have been able to enhance selectivity against monoamine oxidases (MAOs), which are structurally related to LSD1. nih.gov

HIV-1 Protease Inhibition and Related Studies

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.gov Research has shown that nonpeptidic compounds containing a biphenyl carboxylic acid group can inhibit HIV-1 protease. nih.gov The inhibitory activity of these compounds is influenced by the presence of specific chemical groups, with a sulfone group and halogenation of an adjacent phenyl group enhancing inhibition. nih.gov

Kinetic studies have revealed different modes of inhibition by these biphenyl derivatives. While some act as reversible, fast-binding inhibitors, at least one biphenyl carboxylic acid has been identified as a reversible, slow-binding inhibitor. nih.gov This slow-binding inhibitor demonstrated the most potent activity within the tested series, with a dissociation constant (Ki) of 0.14 µM. nih.gov Molecular modeling has been employed to understand the potential binding modes of these inhibitors within the active site of HIV-1 protease. nih.gov

Further research into HIV-1 protease inhibitors has explored derivatives with a hydroxyethylamine core and various phenyloxazolidinone P2 ligands. nih.gov The substitution patterns on the phenyl rings at the P2 and P2' positions significantly impact both the binding affinity and antiviral potency of these inhibitors. nih.gov Specifically, compounds with 3-substituted phenyloxazolidinones at the P2 position generally exhibit higher binding affinities than their 2- and 4-substituted counterparts. nih.gov

Table 1: Antiviral Activity of Biphenyl-Substituted Diarylpyrimidines against HIV-1

| Compound | WT HIV-1 EC₅₀ (µM) | Mutant E138K EC₅₀ (µM) | Mutant Y181C EC₅₀ (µM) | Mutant K103N EC₅₀ (µM) | Mutant L100I EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |

| 10p | 0.027 | 0.17 | 0.87 | 0.9 | 1.21 | 36.4 |

| 10c | 0.33 | - | - | - | - | - |

| Nevirapine (NVP) | - | - | - | - | - | - |

Data sourced from a study on biphenyl-substituted diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Modulation of Pro-Inflammatory Cytokine Production in Cellular Models

The inflammatory response involves a complex interplay of various signaling molecules, including pro-inflammatory cytokines. Studies using cellular models, such as primary astrocytes, have investigated how certain compounds can modulate the production of these cytokines. nih.gov For instance, the stimulation of these cells with lipopolysaccharide (LPS) can induce an inflammatory state. nih.gov

Research has demonstrated that acetate (B1210297) can modulate the expression of both pro- and anti-inflammatory cytokines in primary astrocytes. nih.gov Specifically, acetate treatment has been shown to reverse the LPS-induced reduction in the anti-inflammatory cytokine TGF-β1. nih.gov These findings suggest a potential role for certain molecules in shifting the cytokine balance towards an anti-inflammatory state in cellular models. nih.gov In the context of osteoarthritis research, pro-inflammatory cytokines like IL-1β and TNF-α are used to induce an inflammatory state in chondrocyte and synoviocyte cell models to study the efficacy of anti-inflammatory treatments. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental in medicinal chemistry for optimizing the biological activity and physicochemical properties of lead compounds. For derivatives of this compound, the cyclopropyl (B3062369) ring is a key structural feature. nih.gov This fragment can influence a molecule's properties by enhancing potency, improving metabolic stability, and restricting conformation. nih.gov

In the context of HIV-1 protease inhibitors, SAR studies have highlighted the importance of the biphenyl carboxylic acid group for inhibitory activity. nih.gov The potency of these inhibitors can be enhanced by the addition of a sulfone group and halogenation of an adjacent phenyl group. nih.gov For a series of indolin-5-yl-cyclopropanamine derivatives designed as Lysine Specific Demethylase 1 (LSD1) inhibitors, SAR studies revealed that the incorporation of a piperidine (B6355638) group improved inhibitory activity. researchgate.net

Computational methods are often employed to conduct comprehensive SAR investigations. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, combined with molecular docking and molecular dynamics simulations, can provide detailed insights into the interactions between ligands and their target proteins. rsc.org

Investigation of Metabolic Stability in Pre-clinical Research Models (e.g., liver microsomal assays)

Metabolic stability is a critical parameter assessed during preclinical drug development to predict a compound's fate in the body. nih.gov In vitro assays using liver microsomes are commonly employed to evaluate the susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes. nih.govbioivt.com These assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance. nih.gov

The metabolic stability of a compound can vary across different species. Therefore, incubations are often carried out using liver microsomes from various species, such as mice, rats, dogs, and monkeys, to compare with human data. bioivt.com This comparative approach helps in selecting the most appropriate animal model for further nonclinical testing. nih.govnih.gov For instance, a study on the metabolic stability of violacein (B1683560) found that it was more stable in human and mouse liver microsomes compared to rat liver microsomes. nih.gov

High-throughput screening methods, such as cassette analysis and column switching, have been developed to increase the efficiency of metabolic stability assays. nih.gov These methods allow for the simultaneous testing of multiple compounds, which accelerates the lead optimization process. nih.gov

Table 2: In Vitro Metabolic Stability of a Compound in Liver Microsomes

| Species | In Vitro Intrinsic Clearance (CLint, in vitro) (µL/min/mg) | Half-life (t₁/₂) (min) |

| Human | 6.4 | 216 |

| Mouse | 17.0 | 81 |

| Rat | 38.4 | 36 |

This table is a representative example based on data from a study on violacein. nih.gov

Pharmacokinetic Profiling in Relevant Research Systems

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Preclinical PK studies are essential for predicting the in vivo behavior of a drug candidate. nih.gov These studies are often conducted in animal models, such as mice, rats, and dogs, to characterize properties like clearance and volume of distribution. nih.gov

For example, intravenous pharmacokinetic studies of the peptide deformylase inhibitor BB-83698 in mice, rats, and dogs showed low to moderate clearances and moderate volumes of distribution across all species. nih.gov The systemic exposure to the compound was generally proportional to the administered dose, indicating linear pharmacokinetics. nih.gov

In vivo high-throughput screens, such as cassette dosing, can be used to rapidly assess the pharmacokinetic profiles of multiple compounds. nih.gov The data from these preclinical studies are crucial for establishing a compound's potential for further development and for predicting its behavior in humans. nih.gov

Future Research Directions and Perspectives on 1 4 Biphenylyl Cyclopropanamine

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of pharmacologically active molecules is increasingly being viewed through the lens of environmental sustainability. Future research on 1-(4-Biphenylyl)cyclopropanamine will undoubtedly prioritize the development of green chemistry approaches to its synthesis, aiming to reduce the environmental impact and improve efficiency.

Key areas for innovation include:

Catalytic Strategies: A move away from stoichiometric reagents towards catalytic methods is a cornerstone of green chemistry. Research into novel, highly efficient catalysts for the key bond-forming reactions in the synthesis of this compound will be crucial. This includes the exploration of transition-metal-free catalytic systems, which can offer advantages in terms of cost and toxicity. For instance, phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes has been described as a transition-metal-free method for producing 1-substituted cyclopropylamines. acs.org

Alternative Solvents and Reaction Conditions: The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. Future synthetic routes for this compound and its analogs will likely focus on the use of greener solvents such as water, supercritical fluids, or bio-based solvents. nih.gov Additionally, the adoption of energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future research will aim to develop synthetic strategies for this compound that exhibit high atom economy, minimizing the generation of waste.

The following table outlines potential green chemistry approaches for the synthesis of this compound derivatives:

| Green Chemistry Principle | Potential Application in Synthesis of this compound Derivatives |

| Use of Catalysis | Development of recyclable, non-toxic catalysts for cyclopropanation and amination steps. |

| Benign Solvents | Exploration of aqueous-based reaction systems or solvent-free conditions. nih.gov |

| Energy Efficiency | Implementation of microwave or ultrasonic irradiation to accelerate reactions. nih.gov |

| Renewable Feedstocks | Investigation of bio-derived starting materials for the synthesis of the biphenyl (B1667301) or cyclopropane (B1198618) moieties. |

Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the therapeutic potential of the this compound scaffold, the synthesis and biological evaluation of a diverse range of derivatives are necessary. High-throughput synthesis (HTS) and high-throughput screening (HTS) are powerful tools that can accelerate this process immensely.

Future directions in this area will likely involve:

Combinatorial Chemistry: The application of combinatorial chemistry will enable the rapid generation of large libraries of this compound derivatives. nih.gov By systematically varying the substituents on the biphenyl ring and the cyclopropane moiety, researchers can explore a vast chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Automated Synthesis Platforms: The use of automated synthesis platforms can streamline the production of these derivative libraries, increasing efficiency and reproducibility. ebi.ac.uk These platforms can perform reactions, purifications, and characterizations with minimal human intervention.

Miniaturized Screening Assays: The development of miniaturized, high-throughput screening assays is crucial for rapidly evaluating the biological activity of large numbers of compounds. nih.govnih.gov These assays can be designed to measure various parameters, such as enzyme inhibition, receptor binding, or cellular responses.

The table below illustrates a potential workflow for the high-throughput synthesis and screening of this compound derivatives:

| Stage | Technology/Method | Objective |

| Library Design | Computational modeling and cheminformatics | Design a diverse library of derivatives with a high probability of biological activity. |

| Synthesis | Automated parallel synthesis | Rapidly synthesize hundreds to thousands of individual compounds. ebi.ac.uk |

| Primary Screening | High-throughput biochemical or cell-based assays | Identify "hit" compounds that exhibit the desired biological activity. nih.govnih.gov |

| Secondary Screening | More complex biological assays and selectivity profiling | Confirm the activity of hits and assess their selectivity for the target. |

| Hit-to-Lead Optimization | Structure-activity relationship (SAR) studies | Systematically modify the structure of the most promising hits to improve their properties. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. The integration of these computational tools will be instrumental in the design of novel this compound derivatives with enhanced therapeutic profiles.

Future applications of AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized molecules. This can help to prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties from scratch. By providing the model with a set of desired characteristics, such as high potency against a specific target and low predicted toxicity, it can generate novel chemical structures that are likely to be successful.

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify subtle patterns and relationships that may not be apparent to human researchers. This can provide valuable insights into how different structural modifications affect biological activity, guiding the optimization of lead compounds.

Expanding the Scope of Mechanistic Biological Investigations and Target Identification

A deep understanding of a compound's mechanism of action is fundamental to its successful development as a therapeutic agent. While initial studies may point towards a primary target, a comprehensive investigation is necessary to elucidate the full spectrum of its biological effects.

Future research in this area should focus on:

Elucidating the Molecular Mechanism: For compounds like this compound that are analogs of known inhibitors, it is crucial to confirm their interaction with the intended target, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.gov Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed structural information about how the compound binds to its target, which can guide the design of more potent and selective inhibitors. nih.gov

Target Deconvolution: It is important to investigate whether this compound and its derivatives have off-target effects. Target identification and deconvolution studies, using techniques such as chemical proteomics and thermal shift assays, can help to identify other proteins that the compound may interact with. This is critical for understanding potential side effects and for identifying new therapeutic opportunities.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with this compound. nih.gov This systems-level understanding can reveal novel pathways and mechanisms that are modulated by the compound, potentially uncovering new disease indications. nih.gov A mechanistic pharmacokinetic/pharmacodynamic (PK/PD) binding model could also be useful for predicting human response. nih.gov

Q & A

Q. What novel applications could emerge from functionalizing this compound’s cyclopropane ring?

- Methodological Answer :

- Bioorthogonal Chemistry : Introduce azide/alkyne groups for click chemistry in probe development.

- Photodynamic Therapy : Conjugate with photosensitizers (e.g., porphyrins) for targeted ROS generation.

- Polymer Science : Incorporate into monomers for high-strength, thermally stable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.